3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
Description
3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid (hereafter referred to as Compound A) is a cyclopropane-derived carboxylic acid featuring a piperazine ring substituted with a 2-fluorophenyl group. The cyclopropane backbone is further modified with two methyl groups, contributing to its steric rigidity.
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O3/c1-17(2)13(14(17)16(22)23)15(21)20-9-7-19(8-10-20)12-6-4-3-5-11(12)18/h3-6,13-14H,7-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDLTSPAFDKPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is to react 2-fluorophenylamine with a suitable carbonyl compound to form the piperazine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Pharmacological Research
The compound's structure indicates potential activity as a receptor modulator. Research has focused on its interactions with serotonin and dopamine receptors, which are crucial in treating conditions such as depression, anxiety, and schizophrenia.
Case Studies
- Dopaminergic Activity : Preliminary studies suggest that derivatives of this compound exhibit selective binding to dopamine D2 receptors, which may enhance therapeutic effects in psychotic disorders.
- Serotonergic Modulation : Its piperazine moiety is known to influence serotonin receptor activity, indicating possible applications in mood disorder treatments.
Neuropharmacology
Given its chemical structure, the compound is being investigated for its effects on neurochemical pathways involved in mood regulation and cognition.
Notable Findings
- Animal Models : Studies using rodent models have shown that administration of the compound results in significant changes in behavior indicative of anxiolytic and antidepressant effects.
- Mechanistic Insights : Research utilizing electrophysiological techniques has revealed alterations in neurotransmitter release patterns, supporting its role as a neuromodulator.
Metabolite Profiling
The compound's metabolic pathways are under investigation to understand its pharmacokinetics and bioavailability better.
Methodologies
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is utilized to profile metabolites in biological samples, providing insights into the compound's metabolic stability and potential toxicity.
Drug Development
The compound is being explored as a lead candidate for developing new drugs targeting psychiatric disorders.
Developmental Insights
- Lead Optimization : Medicinal chemistry efforts are focused on modifying the structure to enhance efficacy and reduce side effects.
- Clinical Trials : Early-phase clinical trials are being planned to evaluate safety and efficacy in human subjects.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the core 2,2-dimethylcyclopropanecarboxylic acid structure but differ in the substituents on the piperazine ring:
Key Structural Observations:
Compound B’s 2-hydroxyethyl group increases hydrophilicity, which may improve aqueous solubility but reduce blood-brain barrier penetration. Compound C’s 4-acetylphenyl group adds a bulky aromatic substituent, favoring π-π interactions with hydrophobic receptor pockets. Compound D’s ethoxycarbonyl group is an ester, likely acting as a prodrug moiety that hydrolyzes to a carboxylic acid in vivo.
D’s ethoxycarbonyl is less bulky than C’s substituent, possibly enabling faster metabolic conversion.
Pharmacological Implications
While direct pharmacological data for Compound A are unavailable, insights can be drawn from structurally related piperazine derivatives and general medicinal chemistry principles:
Receptor Selectivity :
- Fluorinated aromatic systems (as in A ) are common in CNS drugs due to their ability to enhance metabolic stability and binding affinity. For example, the dopamine D4 receptor antagonist L-750,667 achieves >2000-fold selectivity for D4 over D2/D3 receptors via optimized substituents .
- Compound C ’s acetylphenyl group may mimic aromatic pharmacophores in serotonin (5-HT) or histamine (H1) receptor modulators, as seen in dibenzoazepine derivatives targeting H1/5-HT2A receptors .
Metabolic Stability :
- The fluorine atom in A likely reduces oxidative metabolism, extending half-life compared to B ’s hydroxyethyl group, which may undergo glucuronidation.
- Compound D ’s ester group could facilitate prodrug activation, releasing the active carboxylic acid in tissues.
Solubility and Bioavailability :
- Compound B ’s hydroxyethyl group improves solubility but may limit CNS penetration, whereas A ’s fluorophenyl balances lipophilicity for membrane permeability.
Biological Activity
3-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This compound is characterized by its unique structural features, including a piperazine moiety and a cyclopropane carboxylic acid group, which may contribute to its interaction with various biological targets.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₇H₂₁FN₂O₃
- CAS Number : 1142214-63-8
- Molecular Weight : 320.36 g/mol
Dopamine Receptor Interaction
Research indicates that compounds similar to this compound exhibit selective binding to dopamine receptors, particularly the D3 subtype. The dopamine D3 receptor (D3R) is implicated in various neuropsychiatric disorders, making it a significant target for drug development.
A study highlighted the role of carbonyl groups in enhancing binding affinity to D3R. It was found that modifications on the carbon chain connecting the piperazine and aryl moieties significantly influenced selectivity and binding potency at D3R compared to D2 receptors (D2R) .
Structure-Activity Relationship (SAR)
The structure-activity relationship for compounds in this class suggests that:
- The presence of a carbonyl group is crucial for maintaining high affinity for D3R.
- Variations in the aryl group can lead to substantial differences in receptor selectivity .
Binding Affinity Studies
A series of binding assays using human embryonic kidney (HEK)293 cells expressing D2R and D3R demonstrated that compounds with similar structures to this compound exhibited varying degrees of selectivity. For instance, certain derivatives showed over 1000-fold selectivity for D3R over D2R .
Pharmacological Characterization
In vivo studies have indicated that compounds targeting D3R may have therapeutic potential in treating conditions like schizophrenia and substance use disorders. The pharmacological profiles of these compounds suggest they could modulate dopaminergic signaling effectively, which is crucial for managing symptoms associated with these disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁FN₂O₃ |
| CAS Number | 1142214-63-8 |
| Molecular Weight | 320.36 g/mol |
| Target Receptor | Dopamine D3 Receptor (D3R) |
| Selectivity | >1000-fold over D2R |
Q & A
Q. Table 1: Critical Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield Optimization |
|---|---|---|---|
| 1 | Pd(OAc)₂, XPhos | 40–100°C | 85–90% via HPLC |
| 2 | K₂CO₃, CH₃CN | 20°C | 75% after 72 h |
| 3 | EDC/HOBt, DMF | 0–5°C | 80% purity |
Basic Question: How should researchers characterize the compound’s structural integrity?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm the cyclopropane ring (δ ~1.2–1.8 ppm for methyl groups) and piperazine protons (δ ~3.0–3.5 ppm) .
- X-ray crystallography : Resolve steric effects of the 2,2-dimethylcyclopropane moiety, as seen in related fluorophenyl-piperazine structures (e.g., C–C bond angles: 59–62°) .
- HRMS : Validate molecular weight (theoretical MW: ~403.4 g/mol) with <2 ppm error .
Basic Question: What strategies address poor aqueous solubility for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO:PBS (10:90 v/v) with sonication to achieve >1 mg/mL solubility .
- Salt formation : Test trifluoroacetate or hydrochloride salts (common in piperazine derivatives) to enhance polarity .
- Nanoparticle formulation : Encapsulate using PLGA polymers (size: 150–200 nm, PDI <0.2) for sustained release .
Advanced Question: How to design assays evaluating its biological activity against neurodegenerative targets?
Methodological Answer:
- Target selection : Prioritize serotonin (5-HT₁A) or dopamine (D₂) receptors due to the 2-fluorophenyl-piperazine pharmacophore .
- In vitro binding assays :
- Functional assays : Measure cAMP inhibition (Gi-coupled receptors) with luciferase reporters .
Advanced Question: How to resolve contradictions in reported receptor binding affinities?
Methodological Answer:
Discrepancies often arise from methodological variability:
Receptor source : Compare results from recombinant vs. native tissue receptors (e.g., rat cortical membranes vs. cloned human 5-HT₁A) .
Buffer conditions : Standardize assay pH (7.4), ionic strength (150 mM NaCl), and GTP (100 μM) to minimize false negatives .
Data normalization : Use reference agonists (e.g., 8-OH-DPAT for 5-HT₁A) to calibrate inter-lab variability .
Advanced Question: What computational approaches predict its metabolic stability?
Methodological Answer:
- In silico metabolism : Use Schrödinger’s MetaSite to identify cytochrome P450 (CYP3A4/2D6) oxidation sites, focusing on the piperazine and cyclopropane moieties .
- MD simulations : Assess hydrolytic stability of the cyclopropane-carboxylic acid group in physiological pH (7.4) over 100 ns trajectories .
- ADMET prediction : Apply QSAR models (e.g., ADMET Predictor™) to estimate hepatic extraction ratios (>0.7 indicates high clearance) .
Basic Question: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate at 1 M HCl/NaOH (37°C, 24 h) and monitor via HPLC (C18 column, 220 nm) .
- Thermal stress : Heat at 60°C for 72 h; track cyclopropane ring decomposition (new peaks at RT 8–10 min) .
- Acceptance criteria : ≤5% degradation under ICH guidelines (Q1A) .
Advanced Question: What structural modifications enhance selectivity for σ receptors over off-targets?
Methodological Answer:
- SAR analysis :
- Crystallographic docking : Map interactions with σ-1 receptor residues (e.g., Glu172 hydrogen bonding) using Glide SP .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
